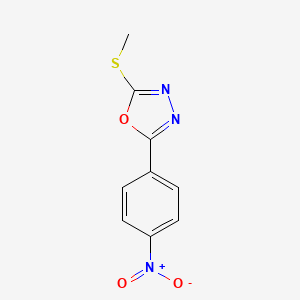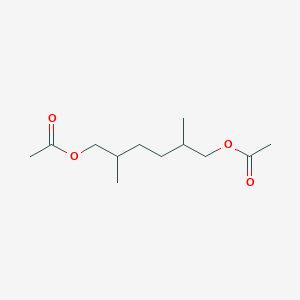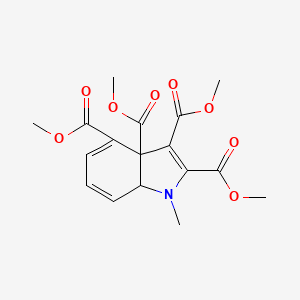
1,2-Bis(2,5-dichlorophenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1,2-Bis(2,5-dichlorophényl)hydrazine est un composé organique de formule moléculaire C12H8Cl4N2. Il s'agit d'un dérivé de l'hydrazine, où deux groupes 2,5-dichlorophényle sont liés aux atomes d'azote de la partie hydrazine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La 1,2-Bis(2,5-dichlorophényl)hydrazine peut être synthétisée par plusieurs méthodes. Une approche courante implique la réaction du 2,5-dichloronitrobenzène avec l'hydrate d'hydrazine. La réaction se produit généralement sous reflux dans un solvant approprié tel que l'éthanol ou le méthanol. Le groupe nitro est réduit en groupe amino, formant le dérivé hydrazine souhaité .
Méthodes de production industrielle
La production industrielle de la 1,2-Bis(2,5-dichlorophényl)hydrazine peut impliquer une synthèse à grande échelle utilisant des conditions de réaction similaires à celles des milieux de laboratoire. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des réacteurs à écoulement continu et des techniques de purification avancées pour garantir que le produit final répond aux normes industrielles .
Analyse Des Réactions Chimiques
Types de réactions
La 1,2-Bis(2,5-dichlorophényl)hydrazine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des composés azo correspondants.
Réduction : Les réactions de réduction peuvent conduire à la formation d'hydrazones.
Substitution : Les noyaux aromatiques peuvent subir des réactions de substitution électrophile, telles que l'halogénation ou la nitration
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d'hydrogène (H2O2).
Réduction : Des agents réducteurs comme le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.
Substitution : Les réactions de substitution électrophile utilisent souvent des réactifs comme le chlore (Cl2) ou l'acide nitrique (HNO3) en milieu acide
Principaux produits formés
Oxydation : Composés azo.
Réduction : Hydrazones.
Substitution : Divers dérivés substitués selon les réactifs utilisés
4. Applications de la recherche scientifique
La 1,2-Bis(2,5-dichlorophényl)hydrazine a plusieurs applications dans la recherche scientifique :
Chimie : Utilisée comme réactif en synthèse organique, en particulier dans la formation de composés azo et d'hydrazones.
Biologie : Étudiée pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Explorée pour son utilisation potentielle dans le développement de médicaments en raison de sa structure chimique unique.
Industrie : Utilisée dans la production de colorants, de pigments et d'autres produits chimiques industriels
5. Mécanisme d'action
Le mécanisme d'action de la 1,2-Bis(2,5-dichlorophényl)hydrazine implique son interaction avec diverses cibles moléculaires. Le composé peut former des intermédiaires réactifs qui interagissent avec les composants cellulaires, conduisant à ses effets biologiques. Par exemple, il peut inhiber certaines enzymes ou perturber les membranes cellulaires, contribuant à ses activités antimicrobiennes ou anticancéreuses .
Applications De Recherche Scientifique
1,2-Bis(2,5-dichlorophenyl)hydrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of azo compounds and hydrazones.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1,2-Bis(2,5-dichlorophenyl)hydrazine involves its interaction with various molecular targets. The compound can form reactive intermediates that interact with cellular components, leading to its biological effects. For example, it may inhibit certain enzymes or disrupt cellular membranes, contributing to its antimicrobial or anticancer activities .
Comparaison Avec Des Composés Similaires
Composés similaires
1,2-Bis(2,4-dinitrophényl)hydrazine : Structure similaire mais avec des groupes nitro au lieu de groupes chloro.
(2,5-Dichlorophényl)hydrazine : Un dérivé plus simple avec un seul groupe 2,5-dichlorophényle lié à la partie hydrazine
Unicité
La 1,2-Bis(2,5-dichlorophényl)hydrazine est unique en raison de son schéma de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Numéro CAS |
60696-76-6 |
|---|---|
Formule moléculaire |
C12H8Cl4N2 |
Poids moléculaire |
322.0 g/mol |
Nom IUPAC |
1,2-bis(2,5-dichlorophenyl)hydrazine |
InChI |
InChI=1S/C12H8Cl4N2/c13-7-1-3-9(15)11(5-7)17-18-12-6-8(14)2-4-10(12)16/h1-6,17-18H |
Clé InChI |
DNZMYLLBWKOXQJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)NNC2=C(C=CC(=C2)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[2-(1,3-Dithian-2-yl)ethyl]-2-methyl-1,3-dithiane](/img/structure/B11958267.png)





